molecular formula C13H12N2O3 B169339 n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide CAS No. 13615-36-6

n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide

Cat. No.: B169339
CAS No.: 13615-36-6
M. Wt: 244.25 g/mol
InChI Key: CHVQNZWUGKWRHP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide can be compared to other similar compounds, such as:

  • N-(2-Methyl-4-nitrophenyl)acetamide
  • N-(2-Methyl-4-nitrobenzyl)acetamide
  • N-(2-Methyl-4-nitroanilino)acetamide

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications .

Properties

IUPAC Name

N-(2-methyl-4-nitronaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-7-12(15(17)18)10-5-3-4-6-11(10)13(8)14-9(2)16/h3-7H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVQNZWUGKWRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282886
Record name n-(2-methyl-4-nitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13615-36-6
Record name N-(2-Methyl-4-nitro-1-naphthalenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13615-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 28609
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13615-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-methyl-4-nitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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